(S)-Rabeprazole

Pharmacokinetics Stereoselective Disposition CYP2C19 Polymorphism

Select (S)-Rabeprazole (CAS 177795-59-4) as your chiral research tool to eliminate the pharmacokinetic variability inherent in the racemic mixture. Its CYP2C19-independent clearance provides a cleaner baseline for pharmacogenomic studies, unlike the R-enantiomer. Essential for developing and validating enantioselective bioanalytical methods (e.g., chiral LC-MS/MS) and for in vitro studies requiring defined stereochemistry at the target site. Request a quote today.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
CAS No. 177795-59-4
Cat. No. B178539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Rabeprazole
CAS177795-59-4
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
InChIInChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
InChIKeyYREYEVIYCVEVJK-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Rabeprazole (CAS 177795-59-4): Chiral Proton Pump Inhibitor Research Compound for Stereoselective Pharmacology Studies


(S)-Rabeprazole (CAS 177795-59-4) is the optically pure S-(−) enantiomer of the proton pump inhibitor (PPI) rabeprazole, a substituted benzimidazole derivative that suppresses gastric acid secretion through irreversible inhibition of the gastric H⁺/K⁺-ATPase [1]. As a chiral sulfoxide, rabeprazole possesses an asymmetric sulfur center and is clinically administered as a racemic mixture of R-(+) and S-(−) enantiomers; the isolated (S)-enantiomer serves as a critical research tool for investigating stereoselective drug disposition and the differential pharmacological properties of PPI stereoisomers [2].

Why (S)-Rabeprazole Cannot Be Substituted with Racemic Rabeprazole or Other PPI Enantiomers in Stereoselective Research


Generic substitution with racemic rabeprazole or alternative PPI enantiomers is invalid in studies requiring stereochemical purity because rabeprazole enantiomers exhibit pronounced stereoselective pharmacokinetic disposition [1]. After administration of racemic rabeprazole, the R-(+) enantiomer demonstrates significantly higher plasma exposure than the S-(−) enantiomer across all CYP2C19 genotypes, with the magnitude of this stereoselective difference varying with CYP2C19 metabolic status [2]. Furthermore, the R-(+) enantiomer's disposition is influenced to a greater degree by CYP2C19 genetic polymorphisms than that of the S-(−) enantiomer, precluding simple extrapolation from racemic mixture data to predict the behavior of the isolated S-enantiomer [1]. This enantiomer-specific pharmacokinetic behavior, coupled with the fact that the S-enantiomer demonstrates reduced inter-genotype variability in elimination, makes the optically pure compound indispensable for experiments designed to isolate stereochemistry-dependent pharmacological or toxicological effects [3].

(S)-Rabeprazole (CAS 177795-59-4): Quantitative Evidence of Stereoselective Differentiation for Research Procurement


Plasma Exposure: (S)-Rabeprazole Demonstrates Lower AUC Than (R)-Rabeprazole Across All CYP2C19 Genotypes

In a clinical pharmacokinetic study of 24 healthy subjects administered a single 20 mg oral dose of racemic rabeprazole, the area under the plasma concentration-time curve (AUC) of (S)-rabeprazole was consistently lower than that of the (R)-enantiomer across all CYP2C19 genotype groups [1]. The stereoselective difference in exposure was genotype-dependent, with the R/S AUC ratio ranging from 1.8-fold in homozygous extensive metabolizers to 2.4-fold in poor metabolizers [1]. This demonstrates that (S)-rabeprazole is the more rapidly cleared enantiomer under all tested metabolic phenotypes, a property that fundamentally distinguishes it from the (R)-enantiomer in vivo [2].

Pharmacokinetics Stereoselective Disposition CYP2C19 Polymorphism

Peak Plasma Concentration: (S)-Rabeprazole Achieves Significantly Lower Cmax Than (R)-Rabeprazole

Following a single 20 mg oral dose of racemic rabeprazole, the mean maximum plasma concentration (Cmax) of (S)-rabeprazole was significantly lower than that of (R)-rabeprazole across all CYP2C19 genotype groups (P < 0.05) [1]. The (R)-enantiomer exhibited Cmax values that were 1.7-fold, 1.9-fold, and 1.8-fold higher than those of (S)-rabeprazole in homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers, respectively [1]. This consistent stereoselective difference in peak exposure is a direct, quantifiable differentiation between the two enantiomers.

Pharmacokinetics Cmax Enantiomer Comparison

Elimination Half-Life Genotype Dependence: (S)-Rabeprazole Half-Life Is Insensitive to CYP2C19 Polymorphism

A critical pharmacogenomic differentiation exists between rabeprazole enantiomers regarding CYP2C19 genotype-dependent elimination. There was no significant difference in the elimination half-life of (S)-rabeprazole between homozygous extensive metabolizers (homEMs) and poor metabolizers (PMs) [1]. In stark contrast, the elimination half-life of (R)-rabeprazole was significantly prolonged in PMs compared to homEMs [1.7 h (95% CI: 1.4-2.0) vs. 0.8 h (95% CI: 0.6-1.0), P < 0.0001] [1]. This indicates that (S)-rabeprazole clearance is substantially less dependent on the polymorphic CYP2C19 enzyme than (R)-rabeprazole clearance, representing a fundamental stereoselective difference in metabolic handling.

Pharmacogenomics CYP2C19 Drug Metabolism

Inter-Class Stereoselectivity: Rabeprazole Enantiomers Exhibit Lower CYP2C19-Dependent Stereoselectivity Than Lansoprazole Enantiomers

The stereoselective disposition of rabeprazole enantiomers is quantitatively less pronounced than that observed for lansoprazole enantiomers, a key differentiation when selecting a PPI chiral probe for research [1]. The R/S AUC ratio for rabeprazole across CYP2C19 genotypes ranges from 1.8 to 2.4, whereas the corresponding R/S AUC ratio for lansoprazole ranges from 5.8 to 12.7 [1]. This indicates that the stereoselective metabolic difference is approximately 3- to 5-fold greater for lansoprazole than for rabeprazole, making rabeprazole a more moderate stereoselective model system for investigating CYP2C19-dependent enantiomer disposition.

Comparative Pharmacokinetics Stereoselectivity CYP2C19

Analytical Verification: Chiral LC-MS/MS Method Demonstrates No Chiral Inversion of (S)-Rabeprazole During Sample Handling

A validated chiral LC-MS/MS method for simultaneous determination of (R)-(+)- and (S)-(−)-rabeprazole in human plasma demonstrated that no chiral inversion occurs during sample storage, preparation procedures, or analysis [1]. The method achieved baseline separation within 8 minutes on a Chiralpak IC column with linear calibration over 0.500 to 400 ng/mL, intra-run precision below 5.4%, and inter-run precision below 9.9% [1]. The documented absence of chiral inversion confirms the stability of the stereochemical configuration under standard bioanalytical conditions, a critical quality attribute for research applications requiring enantiomeric integrity.

Bioanalysis Chiral Stability LC-MS/MS

Patent Rationale: Optically Pure (S)-Rabeprazole Claimed for Reduced Adverse Effects Relative to Racemate

U.S. Patent Application 20040171647 (and related priority filings) claims compositions and methods utilizing optically pure S-(−)-rabeprazole for treating ulcers and gastric acid-related disorders while "substantially reducing the concomitant liability of adverse effects associated with the racemic mixture" [1]. The patent explicitly asserts that the optically pure S-(−) isomer offers a therapeutic differentiation relative to the racemate, providing a foundational rationale for developing the isolated enantiomer as a distinct pharmaceutical entity with a potentially differentiated safety profile.

Patent Enantiomer Development Therapeutic Differentiation

Optimal Research and Industrial Applications for (S)-Rabeprazole (CAS 177795-59-4) Based on Quantified Stereoselective Properties


Stereoselective Pharmacokinetic Studies Investigating CYP2C19 Genotype Effects

(S)-Rabeprazole is the optimal chiral probe for pharmacokinetic studies designed to isolate CYP2C19 genotype-dependent metabolic effects. As demonstrated by Miura et al., the elimination half-life of (S)-rabeprazole is unaffected by CYP2C19 polymorphism, whereas (R)-rabeprazole exhibits a 112.5% prolongation in poor metabolizers [1]. This property enables researchers to use (S)-rabeprazole as a comparator enantiomer whose clearance is minimally dependent on the polymorphic enzyme, providing a cleaner baseline for interpreting genotype-dependent effects on the (R)-enantiomer or other PPIs.

Analytical Method Development and Validation for Chiral PPI Quantification

Pure (S)-rabeprazole is an essential reference standard for developing and validating chiral separation and quantification methods. Sun et al. established a validated chiral LC-MS/MS method achieving baseline separation of (R)- and (S)-rabeprazole within 8 minutes, with no chiral inversion observed during sample handling [2]. The optically pure (S)-enantiomer serves as a critical calibration and quality control standard for such bioanalytical assays, enabling accurate stereoselective quantification in plasma, tissue, and pharmaceutical formulations.

In Vitro Pharmacology Studies Requiring Defined Enantiomer Purity

For in vitro receptor binding, enzyme inhibition, or cellular pharmacology studies where stereochemistry may influence target engagement, (S)-rabeprazole (CAS 177795-59-4) provides a chemically defined, optically pure research tool. While both rabeprazole enantiomers have been reported to possess equal in vitro potency [3], the use of the isolated (S)-enantiomer eliminates the confounding variable of the co-administered (R)-enantiomer, which demonstrates 1.8- to 2.4-fold higher in vivo exposure due to stereoselective clearance [4]. This is particularly relevant for experiments seeking to correlate in vitro potency with in vivo pharmacokinetic behavior.

Enantioselective Synthesis and Process Chemistry Development

(S)-Rabeprazole serves as an analytical benchmark for developing enantioselective synthetic routes to chiral PPIs. Patent literature describes methods for producing optically pure S-(−)-rabeprazole via catalytic asymmetric oxidation using chiral amino alcohol and titanium or zirconium alkoxide systems [5], as well as microbial synthesis using Cunninghamella echinulata achieving >99% enantiomeric excess [6]. The authenticated (S)-enantiomer standard is indispensable for chiral purity assessment and yield optimization in such process chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Rabeprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.